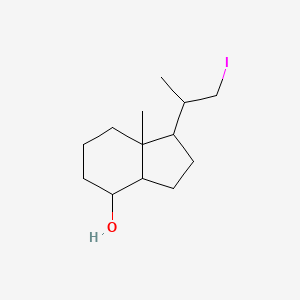
1-(1-Iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol is an organic compound with a complex structure that includes an iodine atom, a hydroxyl group, and a polycyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol typically involves multiple steps, starting from readily available starting materials. One common approach is to use a cyclization reaction to form the polycyclic framework, followed by the introduction of the iodine atom and the hydroxyl group through substitution and oxidation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the process is cost-effective and environmentally friendly. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups such as bromine, chlorine, or a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium hydroxide or potassium tert-butoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the iodine atom can yield a variety of substituted derivatives.
Scientific Research Applications
1-(1-Iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies of enzyme interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(1-Iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol exerts its effects depends on its interactions with molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may act by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other polycyclic compounds with iodine and hydroxyl groups, such as:
- 1-(1-Bromopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
- 1-(1-Chloropropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
- 1-(1-Hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
Uniqueness
What sets 1-(1-Iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol apart from similar compounds is its specific combination of functional groups and polycyclic structure, which can result in unique chemical reactivity and biological activity
Properties
IUPAC Name |
1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23IO/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,15H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOCHUQWLLGPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CI)C1CCC2C1(CCCC2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12290908.png)
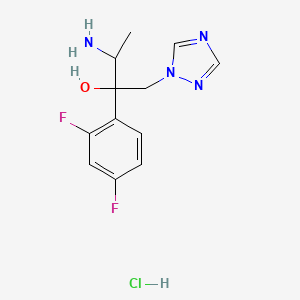
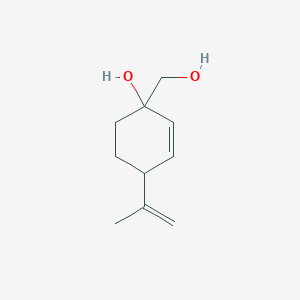
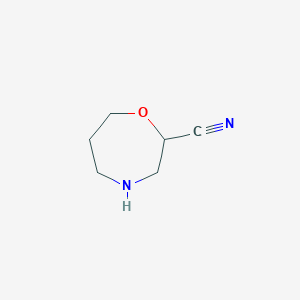
![1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one;hydrobromide](/img/structure/B12290925.png)
![2-[5-[1,3-Dihydro-1-(3-hydroxypropyl)-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indolium Chloride](/img/structure/B12290926.png)
![6-[[3-[[2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-1-adamantyl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12290933.png)
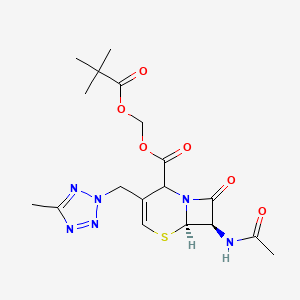
![17-Ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12290955.png)
![6-[(4-chlorophenyl)methyl]-1-N-methyl-2H-quinazoline-1,2,4-triamine](/img/structure/B12290959.png)
![N-[9-[2-(2-chloroanilino)-2-oxoethyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B12290961.png)
![Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1'-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI)](/img/structure/B12290966.png)

![3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B12290984.png)
